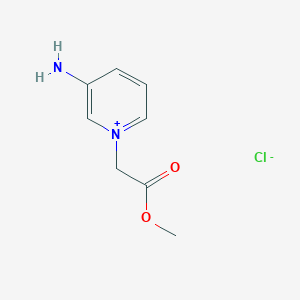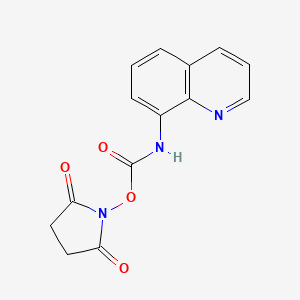
2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 5,5-dimethyl-1,3-dioxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .
Aplicaciones Científicas De Investigación
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol: Similar in structure but with a different functional group.
5,5-Dimethyl-1,3-dioxane: Lacks the pyrrole ring but shares the dioxane moiety.
Uniqueness
2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole is unique due to the combination of the pyrrole ring and the 5,5-dimethyl-1,3-dioxane moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C10H15NO2/c1-10(2)6-12-9(13-7-10)8-4-3-5-11-8/h3-5,9,11H,6-7H2,1-2H3 |
Clave InChI |
YYDHKDMFBRFSAM-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=CC=CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)




![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)





